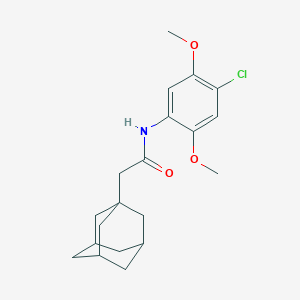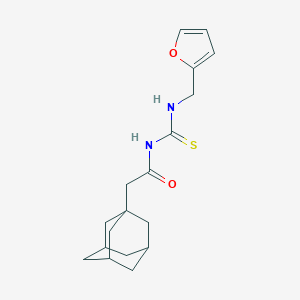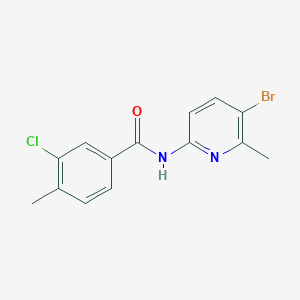![molecular formula C19H23ClN2O2 B251299 2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B251299.png)
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide, also known as Aceclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Aceclofenac is a derivative of diclofenac and is known to have fewer side effects compared to other NSAIDs.
Mecanismo De Acción
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause inflammation, pain, and fever. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound also reduces the expression of adhesion molecules, which play a role in the recruitment of inflammatory cells to the site of inflammation. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been extensively studied, making it a well-characterized compound. However, this compound has limitations as well. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
For the study of 2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide include the development of new formulations and the study of its potential use in cancer treatment and other inflammatory conditions.
Métodos De Síntesis
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide can be synthesized through a reaction between 2-chlorophenol and 4-(diethylamino)-2-methylphenylacetic acid. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. This compound is also being studied for its potential use in cancer treatment due to its anti-inflammatory properties.
Propiedades
Fórmula molecular |
C19H23ClN2O2 |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-4-22(5-2)15-10-11-17(14(3)12-15)21-19(23)13-24-18-9-7-6-8-16(18)20/h6-12H,4-5,13H2,1-3H3,(H,21,23) |
Clave InChI |
GUIONTRGZYMRHI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)C |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251216.png)
![Dimethyl 5-({[(1-adamantylacetyl)amino]carbothioyl}amino)isophthalate](/img/structure/B251217.png)
![N-(1-adamantylacetyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B251218.png)
![N-(1-adamantylacetyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B251221.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B251223.png)
![2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)
![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)


![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)

